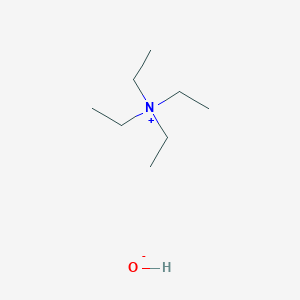
1,2,3-Trichloropropène
Vue d'ensemble
Description
1,2,3-trichloropropene appears as an amber liquid. May be absorbed through the skin. Vapors are heavier than air. Contact with vapors or liquid may cause burns or irritation.
Applications De Recherche Scientifique
Science de l'environnement : Déshalogénation réductrice
Le 1,2,3-Trichloropropène subit une déshalogénation réductrice dans les eaux souterraines ou d'autres environnements présentant des conditions relativement anoxiques et/ou réductrices . Ce processus comprend l'hydrogénolyse et la déshydrohalogénation, dont l'importance relative dépend de divers facteurs structurels et énergétiques .
Chimie computationnelle : Analyse des voies
Des calculs de chimie computationnelle ont été utilisés pour comparer toutes les voies possibles de réduction et d'élimination du this compound . Ces études aident à comprendre comment les facteurs structurels et énergétiques influencent les taux de dégradation et les produits des hydrocarbures halogénés .
Restauration environnementale : Biodégradation
Le this compound est un polluant persistant des eaux souterraines et un cancérogène humain suspecté . C'est un composé non naturel, récalcitrant à la biodégradation et toxique qui se trouve dans les eaux souterraines et les sols, principalement en raison de la mauvaise élimination des déchets chimiques contaminés par le TCP . La biodégradation, y compris la déshalogénation réductrice, le co-métabolisme médié par la monooxygénase et l'hydrolyse enzymatique, est considérée comme une méthode potentielle pour la remise en état des eaux contaminées par le TCP .
Applications industrielles : Intermédiaire chimique
Le this compound est principalement utilisé comme intermédiaire chimique dans la production de polymères liquides de polysulfone, de dichloropropène et d'hexafluoropropylène . Il sert également d'agent de réticulation dans la synthèse des polysulfures .
Microbiologie : Dégradation bactérienne anaérobie
Le this compound est déshalogéné de manière réductrice par la souche bactérienne anaérobie au sein de Chloroflexi <
Mécanisme D'action
- TCP primarily interacts with cellular components involved in its degradation. Specifically, it undergoes reductive dechlorination, a characteristic pathway for halogenated aliphatic compounds in groundwater or other environments with relatively anoxic and/or reducing conditions .
- TCP can follow several pathways for reduction and elimination. Density functional theory calculations have shown that β-elimination of TCP to allyl chloride, followed by hydrogenolysis to propene, is the thermodynamically favored pathway .
- Environmental factors significantly influence TCP’s efficacy and stability. For instance:
Target of Action
Mode of Action
Action Environment
Safety and Hazards
Orientations Futures
In response to the identification of TCP in environmental media, several states in the United States (US) have set maximum contaminant levels (MCLs) for TCP in drinking water and guidance values for TCP in groundwater . Current treatment methods for TCP in groundwater are limited and can be cost prohibitive . The purpose of this review is to summarize the state of knowledge on TCP remedial technologies and describe efforts to develop and validate promising treatment methods .
Analyse Biochimique
Biochemical Properties
It is known that the compound can undergo reductive dechlorination, a process that includes hydrogenolysis and dehydrohalogenation
Cellular Effects
1,2,3-Trichloropropene has been shown to have significant effects on cellular processes. It is recognized as a human carcinogen, and extensive animal studies have shown that it causes cancer . Short term exposure to 1,2,3-Trichloropropene can cause throat and eye irritation and can affect muscle coordination and concentration . Long term exposure can affect body weight and kidney function .
Molecular Mechanism
It is known that the compound can bind to various biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression . For example, it has been suggested that β-elimination of 1,2,3-Trichloropropene to allyl chloride followed by hydrogenolysis to propene is the thermodynamically favored pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3-Trichloropropene can change over time. For example, it has been observed that the compound’s stability and degradation can vary, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of 1,2,3-Trichloropropene can vary with different dosages. For example, it has been observed that the compound can cause damage to the liver, kidneys, nose, and lungs in animals that have ingested large amounts of the compound .
Metabolic Pathways
1,2,3-Trichloropropene is involved in various metabolic pathways. For example, it has been suggested that the compound can undergo reductive dechlorination, a process that includes hydrogenolysis and dehydrohalogenation . This process involves the interaction of 1,2,3-Trichloropropene with various enzymes and cofactors.
Transport and Distribution
It is known that the compound is a persistent groundwater pollutant, suggesting that it can be transported and distributed in the environment .
Propriétés
IUPAC Name |
(Z)-1,2,3-trichloroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3/c4-1-3(6)2-5/h1H,2H2/b3-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIILBTHBHCLUER-IWQZZHSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=CCl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C(=C/Cl)/Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3 | |
| Record name | 1,2,3-TRICHLOROPROPENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8196 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880876 | |
| Record name | 1-propene, 1,2,3-trichloro-, (z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2,3-trichloropropene appears as an amber liquid. May be absorbed through the skin. Vapors are heavier than air. Contact with vapors or liquid may cause burns or irritation., Amber liquid; [CAMEO] | |
| Record name | 1,2,3-TRICHLOROPROPENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8196 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2,3-Trichloropropene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2727 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
142 °C | |
| Record name | 1,2,3-TRICHLORO-1-PROPENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
85 °C, 185 °F (Open cup) | |
| Record name | 1,2,3-Trichloropropene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2727 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,2,3-TRICHLORO-1-PROPENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
VERY SOL IN CHLOROFORM, VERY SOL IN ALCOHOL, ETHER; SOL IN BENZENE; INSOL IN WATER | |
| Record name | 1,2,3-TRICHLORO-1-PROPENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.412 @ 20 °C/20 °C | |
| Record name | 1,2,3-TRICHLORO-1-PROPENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
4.4 [mmHg], vapor pressure = 4.4 mm Hg @ 25 °C | |
| Record name | 1,2,3-Trichloropropene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2727 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,2,3-TRICHLORO-1-PROPENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
In the presence of S9 mix all allylic chloropropenes tested exert considerable indirect mutagenic activity which is most pronounced for 1,2,3-trichloropropene. Lower as well as higher chlorinated derivatives are clearly less mutagenic. Longer than standard incubation time (120 min instead of 20 min) at 37 °C always leads to an incr in mutagenic activity. An incr in concn of rat liver homogenate fraction (S9) in the metabolizing system (S9 mix) enhances mutagenicity only for 1,3-dichloropropene, 2,3-dichloro-1-propene and for the cis isomer of 1,1,2,3-tetrachloro-2-propene. According to the effects of the enzyme inhibitors SKF525, 1,1,1-trichloropropene-2,3-oxide and cyanamide the allylic chloropropenes fall into 3 groups distinguished by their mode of metabolic activation by S9 mix: (a) allyl chloride and 1,3-dichloropropene are hydrolyzed to the corresponding allylic alcohols which can be oxidized to the respective acroleins (hydrolytic-oxidative pathway); (b) 2,3-dichloro-1-propene, 1,1,2,3-tetrachloro-2-propene and hexachloropropene are epoxidized in the C=C double bond, giving rise to reactive epoxides (epoxidative pathway); (c) only 1,2,3-trichloropropene is obviously activated by both these alternative metabolic pathways. Structural parameters like chloro substitution of the central C atom of the C=C-C sequence and substituent induced polarization of the C=C double bond as well as cis/trans isomerism might be responsible for different substrate properties for the enzymes involved in allylic chloropropene metabolism, thus determining different degrees of activation by either one or both pathways. | |
| Record name | 1,2,3-TRICHLORO-1-PROPENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
96-19-5, 13116-57-9 | |
| Record name | 1,2,3-TRICHLOROPROPENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8196 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | (1Z)-1,2,3-Trichloro-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13116-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3-Trichloro-1-propene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Trichloropropene, (1Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013116579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Trichloropropene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164001 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propene, 1,2,3-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-propene, 1,2,3-trichloro-, (z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-trichloropropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3-TRICHLOROPROPENE, (1Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IK4V4M8E7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,2,3-TRICHLORO-1-PROPENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary reaction pathways of 1,2,3-trichloropropene with hypochlorous acid?
A: Research indicates that 1,2,3-trichloropropene undergoes electrophilic addition reactions with hypochlorous acid. In aqueous solutions and in the presence of mineral acid, this reaction primarily yields 1,3-dichloroacetone (approximately 76% yield) and 1,2,3-trichloropropene (approximately 22% yield) []. A minor product, 2,2,3-trichloropropanol (roughly 2% yield), also forms under these conditions []. Interestingly, introducing silver ions to the reaction mixture significantly alters the reaction pathway.
Q2: How does the presence of silver ions influence the reaction of 1,2,3-trichloropropene with hypochlorous acid?
A2: Silver ions impact the reaction in two significant ways:
- Inhibition of Chlorine Molecule Pathway: Silver ions are known to prevent reactions involving molecular chlorine, thereby influencing the reaction mechanism [].
- Catalysis of Nucleophilic Addition: Studies show that silver ions catalyze a nucleophilic addition pathway alongside the typical electrophilic addition []. This results in the formation of 1-chloro-3-hydroxyacetone, a product not observed in the absence of silver ions [].
Q3: What evidence supports the occurrence of a silver-catalyzed nucleophilic addition in the reaction of 1,2,3-trichloropropene with hypochlorous acid?
A3: Several observations support the presence of a silver-catalyzed nucleophilic addition:
- Isotopic Labeling: When using 2,3-[2-36Cl]Dichloropropene (a radiolabeled form) with non-radioactive hypochlorous acid, the resulting 1-chloro-3-hydroxyacetone retains the full radioactivity of the starting material []. This suggests a direct incorporation of the labelled chlorine into the ketol product.
- Kinetic Studies: Reactions monitored in the presence of excess 1,2,3-trichloropropene and silver ions exhibit autocatalysis, indicating a change in the reaction rate over time []. This autocatalysis is directly linked to the formation of 1-chloro-3-hydroxyacetone, further supporting the involvement of a separate, silver-catalyzed pathway [].
- Influence of Reaction Conditions: The extent of autocatalysis, and therefore the contribution of the nucleophilic pathway, is sensitive to the initial concentrations of reactants. Higher concentrations of hypochlorous acid, silver ions, and 1,2,3-trichloropropene, along with lower mineral acid concentrations, favor the autocatalytic process and the formation of 1-chloro-3-hydroxyacetone [].
Q4: What is known about the molecular structure of trans-1,2,3-trichloropropene?
A: Gas-phase electron diffraction studies have been used to elucidate the molecular structure and conformation of trans-1,2,3-trichloropropene []. This technique provides valuable insights into the spatial arrangement of atoms within the molecule.
Q5: Are there spectroscopic methods for characterizing 1,2,3-trichloropropene?
A: Yes, both vibrational and oscillating spectra have been studied for 1,2,3-trichloropropene. These techniques provide information about the vibrational modes and energy levels within the molecule, which can be used for identification and structural analysis [, , ].
Q6: What analytical techniques are available for monitoring 1,2,3-trichloropropene in environmental samples?
A: A validated air monitoring method utilizes adsorption on Tenax GC followed by thermal desorption and analysis using gas chromatography coupled with electron capture detection []. This method allows for the sensitive and selective determination of 1,2,3-trichloropropene in air samples.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















